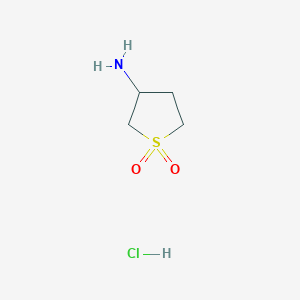
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Cat. No. B1306192
Key on ui cas rn:
51642-03-6
M. Wt: 171.65 g/mol
InChI Key: MGZQMSFXPSKBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04243524
Procedure details


The procedure of Example 1 was repeated substituting 50 percent aqueous monomethylamine (174 ml.) for the ammonium hydroxide of Example 1. Sixty-four and seven-tenths grams of a white crystalline solid was obtained for a yield of 82.2 percent of theory based upon the 2,5-dihydrothiophene 1,1-dioxide. The solid sublimes over 180° C. and melts between 205° and 210° C.



Yield
82.2%
Identifiers


|
REACTION_CXSMILES
|
CN.[ClH:3].[S:4]1(=[O:11])(=[O:10])[CH2:8][CH2:7][CH:6]([NH2:9])[CH2:5]1.S1(=O)(=O)CC=C[CH2:13]1>>[ClH:3].[CH3:13][NH:9][CH:6]1[CH2:7][CH2:8][S:4](=[O:11])(=[O:10])[CH2:5]1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
174 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.S1(CC(CC1)N)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1(CC=CC1)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Sixty-four and seven-tenths grams of a white crystalline solid was obtained for a yield of 82.2 percent of theory
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over 180° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
melts between 205° and 210° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.CNC1CS(CC1)(=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
